molecular formula C7H12F2O3 B13632630 2,2-Difluoro-3-hydroxy-4,4-dimethylpentanoic acid CAS No. 681240-16-4

2,2-Difluoro-3-hydroxy-4,4-dimethylpentanoic acid

Cat. No.: B13632630
CAS No.: 681240-16-4
M. Wt: 182.16 g/mol
InChI Key: OQEHMFLWGOULDM-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-hydroxy-4,4-dimethylpentanoic acid is an organic compound with the molecular formula C7H12F2O3 It is characterized by the presence of two fluorine atoms, a hydroxyl group, and a dimethylpentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of 3-hydroxy-4,4-dimethylpentanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-3-hydroxy-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe).

Major Products:

    Oxidation: Formation of 2,2-difluoro-4,4-dimethyl-3-oxopentanoic acid.

    Reduction: Formation of 2,2-difluoro-3-hydroxy-4,4-dimethylpentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-3-hydroxy-4,4-dimethylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-hydroxy-4,4-dimethylpentanoic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl and carboxylic acid groups can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 2,2-Difluoro-3-hydroxy-4-methylpentanoic acid
  • 2-hydroxy-3,3-dimethylpentanoic acid
  • 4,4-difluoro-3,3-dimethylpentanoic acid

Comparison: 2,2-Difluoro-3-hydroxy-4,4-dimethylpentanoic acid is unique due to the presence of both fluorine atoms and a hydroxyl group on the same carbon chain. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The presence of fluorine atoms also enhances its potential for use in medicinal chemistry, as fluorinated compounds often exhibit improved pharmacokinetic properties .

Properties

CAS No.

681240-16-4

Molecular Formula

C7H12F2O3

Molecular Weight

182.16 g/mol

IUPAC Name

2,2-difluoro-3-hydroxy-4,4-dimethylpentanoic acid

InChI

InChI=1S/C7H12F2O3/c1-6(2,3)4(10)7(8,9)5(11)12/h4,10H,1-3H3,(H,11,12)

InChI Key

OQEHMFLWGOULDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(C(=O)O)(F)F)O

Origin of Product

United States

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